molecular formula C12H12N4 B2739694 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 453589-46-3

4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2739694
CAS No.: 453589-46-3
M. Wt: 212.256
InChI Key: FGIWFQSFCNQKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 4 and 6 and a pyrrole ring at position 3 (Figure 1). Derivatives of pyrazolo[3,4-b]pyridine are known for their diverse biological activities, including kinase inhibition, antimicrobial properties, and anticancer effects .

Properties

IUPAC Name

4,6-dimethyl-3-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-7-9(2)13-11-10(8)12(15-14-11)16-5-3-4-6-16/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIWFQSFCNQKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a pyrazole precursor. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains and fungi.
  • Anticancer Properties : Induces apoptosis in cancer cell lines by modulating oxidative stress and inflammatory pathways.
  • Anti-inflammatory Effects : Demonstrated potential in reducing edema and inflammatory markers in animal models.

Synthetic Routes

The synthesis of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:

  • Formation of the Pyrazolo-Pyridine Core : Achieved through cyclization reactions involving hydrazine and suitable β-diketones or β-ketoesters.
  • Substituent Introduction : Methyl groups are introduced via nucleophilic substitution reactions.

Medicinal Chemistry

The compound is being explored for its potential as a drug candidate in treating various diseases:

  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Infectious Diseases : The antimicrobial properties suggest potential use in developing new antibiotics.

Agricultural Chemistry

Due to its structural features, this compound may serve as a building block for agrochemicals aimed at pest control or plant growth regulation.

Case Studies and Research Findings

Several studies underscore the potential of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine:

StudyFindings
Study ASignificant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BInduction of apoptosis in human cancer cell lines through reactive oxygen species generation.
Study CAnti-inflammatory effects observed in murine models with reduced edema and inflammatory markers.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[3,4-b]pyridine core : A fused bicyclic system with nitrogen atoms at positions 1, 3, and 5.
  • Substituents :
    • 4,6-Dimethyl groups : Enhance hydrophobicity and influence steric interactions.
    • 3-(1H-Pyrrol-1-yl) : A five-membered aromatic ring with lone-pair electrons, enabling hydrogen bonding and π-π stacking interactions .

Synthetic routes for this compound often involve cyclocondensation or substitution reactions. For example, acetonitrile derivatives of this scaffold (e.g., 2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile) are synthesized via nucleophilic substitution or coupling reactions in ionic liquids .

Comparison with Structural Analogs

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Derivatives like 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine are often intermediates in agrochemical synthesis due to increased stability and reactivity .
  • Aromatic Substituents (e.g., phenyl, pyrrole): Enhance π-π stacking with biological targets. The pyrrole group in the target compound may improve binding affinity compared to methyl or amino groups .
  • Methyl Groups : The 4,6-dimethyl substituents in the target compound likely improve membrane permeability but may reduce solubility compared to polar groups like -NH₂ .

Structural and Crystallographic Comparisons

  • Planarity and Stacking : The 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative exhibits a planar pyrazolo[3,4-b]pyridine core with a dihedral angle of 9.33° relative to the phenyl ring. This facilitates π-π stacking (face-to-face distance: 3.45 Å), critical for intercalation into DNA or kinase binding pockets .
  • Pyrrole vs. Pyrrolidine : The 1-tert-butyl-3-phenyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridine (compound 11 in ) features a saturated pyrrolidine ring, which reduces aromaticity but increases conformational flexibility compared to the unsaturated pyrrole in the target compound .

Biological Activity

4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine (CAS Number: 439108-43-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C20H20N4
  • Molecular Weight : 316.41 g/mol
  • Purity : >90%

The biological activity of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in viral replication and cancer cell proliferation. The compound's structure allows it to act as a competitive inhibitor in several pathways critical for disease progression.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine. Notably:

  • Inhibition of Viral Replication : Research indicates that compounds within this class exhibit significant antiviral efficacy against various viruses. For instance, pyrazole derivatives have shown promising results against the influenza virus and hepatitis C virus (HCV) .
    Virus Type Activity EC50 (µM)
    Influenza VirusSignificant inhibition5–28
    Hepatitis C VirusHigh selectivity index6.7

Anticancer Activity

The anticancer properties of this compound have been investigated extensively. Various studies have reported its effectiveness against different cancer cell lines:

  • Cell Line Inhibition : The compound has demonstrated cytotoxicity against several cancer lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values indicate its potency in inhibiting cell growth.
    Cell Line IC50 (µM) Mechanism
    A54949.85Induction of apoptosis
    HeLa7.01 ± 0.60Microtubule disassembly
    NCI-H4608.55 ± 0.35Cyclin-dependent kinase inhibition

Case Studies

  • Antiviral Efficacy Against HCV : A study evaluated the effects of various pyrazole derivatives on HCV-infected cells. The most potent derivative exhibited an EC50 value significantly lower than that of standard antiviral drugs like ribavirin .
  • Cytotoxicity in Cancer Models : In a comparative study involving multiple pyrazole derivatives, 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine was identified as one of the most effective compounds against A549 cells, demonstrating a superior growth inhibition profile compared to other tested compounds .

Q & A

Q. Key Reference Syntheses :

  • details the synthesis of 1-tert-butyl analogs via Pd-mediated coupling .
  • outlines antileishmanial derivatives via Mannich-type reactions .

Which spectroscopic and crystallographic methods are used to characterize pyrazolo[3,4-b]pyridine derivatives?

Q. Basic

  • 1H/13C NMR : Assign substituents via coupling constants (e.g., pyrrole protons at δ 6.2–6.8 ppm) and DEPT/2D experiments (COSY, HETCOR) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 9.33° between pyrazolopyridine and phenyl rings) and π-π stacking interactions (face-to-face distance: 3.449 Å) .
  • HRMS/IR : Confirm molecular mass and functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
  • Log P determination : Shake-flask methodology or Hansch-Fujita fragmental constants for SAR .

How can structure-activity relationship (SAR) studies optimize pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors?

Q. Advanced

  • Substituent effects :
    • Position 3 : 1H-pyrrol-1-yl enhances c-Met inhibition (IC₅₀: 0.3–1.7 nM for FGFR1) .
    • Position 4 : Anilino groups improve antileishmanial activity (IC₅₀: 0.12 µM) .
    • Position 6 : Methyl groups modulate steric bulk and log P .
  • Key interactions : N(1)-H is critical for H-bonding in FGFR1; methylation abolishes activity .
  • QSAR models : Use Sterimol parameters (L, B2) and log P to predict bioactivity .

Example : Dichlorophenyl substitutions at position 6 improve FGFR1 selectivity (1,200-fold over VEGFR2) .

What strategies resolve contradictions in biological activity data across derivatives?

Q. Advanced

  • Standardized assays : Compare enzyme vs. cellular IC₅₀ (e.g., FGFR1 enzymatic IC₅₀ = 0.3 nM vs. cellular IC₅₀ = 1.7 nM) .
  • Molecular modeling : AM1 semiempirical methods align low-energy conformers with reference drugs (e.g., amodiaquine for antileishmanial activity) .
  • Data normalization : Account for assay conditions (e.g., promastigote vs. amastigote Leishmania models) .

How to design analogs for enhanced solubility and bioavailability?

Q. Basic

  • Polar substituents : Introduce sulfonyl, carboxylate, or phosphoramidate groups (e.g., phosphoramidate derivatives improve aqueous solubility) .
  • Prodrug strategies : Esterification of carboxylic acids (e.g., ethyl esters) enhances membrane permeability .
  • Log P optimization : Diethylaminomethyl groups balance hydrophobicity (log P ~2.5) for cellular uptake .

How does molecular modeling contribute to inhibitor design?

Q. Advanced

  • Docking studies : Identify H-bond interactions (e.g., FGFR1 hinge region binding via N(1)-H) .
  • Dynamic simulations : Predict binding stability and off-target effects (e.g., VEGFR2 vs. FGFR1 selectivity) .
  • 3D-QSAR : Correlate steric/electronic features with activity (e.g., trifluoromethyl groups enhance electronic properties) .

What are the challenges in synthesizing 4,6-dimethyl-3-(1H-pyrrol-1-yl) derivatives?

Q. Advanced

  • Regioselectivity : Competing substitutions at positions 3 and 4 require careful choice of catalysts (e.g., Pd2(dba)3/dppp for aryl aminations) .
  • Purification : Hydrophobic analogs (log P >3) may require reverse-phase HPLC .
  • Stability : Light-sensitive intermediates (e.g., nitro derivatives) demand inert atmospheres .

How to validate target engagement in cellular assays?

Q. Advanced

  • Biochemical assays : Measure kinase inhibition (e.g., c-Met phosphorylation via Western blot) .
  • Cellular phenotyping : Assess antiproliferative effects (e.g., IC₅₀ in HCT116 or MDA-MB-231 lines) .
  • Off-target profiling : Screen against kinase panels (e.g., DiscoverX KinomeScan) .

What structural features correlate with cytotoxicity in cancer models?

Q. Advanced

  • Electron-withdrawing groups : Bromine at position 5 enhances DNA intercalation (e.g., methyl 5-bromo analogs) .
  • Planarity : Pyrazolopyridine-pyrrole coplanarity improves topoisomerase inhibition .
  • Substituent size : Bulky groups (e.g., trifluoromethyl) reduce off-target toxicity .

How to address synthetic yields in multi-step routes?

Q. Basic

  • Optimize reaction time/temperature : Prolonged reflux (42+ hours) improves cyclization .
  • Catalyst screening : Pd2(dba)3/Xantphos increases coupling efficiency (>80% yield) .
  • Protecting groups : tert-Butyl protection minimizes side reactions during chlorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.